molecular formula C3H10ClNO B1279948 O-propylhydroxylamine hydrochloride CAS No. 6084-54-4

O-propylhydroxylamine hydrochloride

Cat. No.: B1279948
CAS No.: 6084-54-4
M. Wt: 111.57 g/mol
InChI Key: FDVFCJYDSZGNLJ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and n-heterocycles . This suggests that O-propylhydroxylamine hydrochloride may interact with its targets to facilitate the formation of these compounds. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that hydroxylamine derivatives have been used in the construction of nitrogen-enriched compounds This suggests that the compound may affect biochemical pathways related to nitrogen metabolism

Biochemical Analysis

Biochemical Properties

O-propylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with aldehydes and ketones to form stable oxime derivatives, which are crucial in various biochemical assays . The compound also interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing their activity and stability. These interactions are primarily based on the nucleophilic properties of the hydroxylamine group, which facilitates the formation of covalent bonds with carbonyl groups in aldehydes and ketones .

Cellular Effects

This compound has been shown to affect various cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of protein kinases, leading to altered phosphorylation states of target proteins . Additionally, this compound affects gene expression by interacting with transcription factors and modifying their binding affinity to DNA . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The hydroxylamine group in the compound reacts with carbonyl groups in aldehydes and ketones, forming stable oxime derivatives . This reaction is facilitated by the formation of a covalent bond between the nitrogen atom of the hydroxylamine group and the carbon atom of the carbonyl group. Additionally, this compound can inhibit enzyme activity by binding to the active site of enzymes and preventing substrate binding . This inhibition can lead to changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas and low-temperature conditions, but it can degrade over time when exposed to air and higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including altered enzyme activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function. It is crucial to carefully control the dosage in experimental studies to avoid adverse effects and obtain reliable results.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aldehydes and ketones. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in the levels of key metabolites, affecting cellular metabolism and energy production . Understanding the metabolic pathways involving this compound is essential for elucidating its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute-linked carrier transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria and the nucleus, through post-translational modifications and targeting signals

Chemical Reactions Analysis

Types of Reactions

O-propylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-propylhydroxylamine hydrochloride is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in organic synthesis, biological research, and industrial processes .

Properties

IUPAC Name

O-propylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFCJYDSZGNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484273
Record name O-propylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-54-4
Record name O-propylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-propylhydroxylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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